

C14TKL-1 off-target effects and mitigation strategies

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Compound of Interest

Compound Name: C14TKL-1

Cat. No.: B1159357

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C14TKL-1 Technical Support Center

This technical support center provides guidance on understanding and mitigating the off-target effects of the novel tyrosine kinase inhibitor, **C14TKL-1**. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with **C14TKL-1**?

A1: The primary off-target effects of **C14TKL-1** stem from its interaction with structurally similar kinases, most notably Kinase Y and Kinase Z. This can lead to unintended cellular toxicities and a reduction in the therapeutic window.

Q2: What is the mechanism behind **C14TKL-1**'s off-target activity?

A2: **C14TKL-1** binds to the ATP-binding pocket of its intended target, Kinase X. However, due to conserved structural motifs in the kinase domain, it can also bind to the ATP-binding pockets of Kinase Y and Kinase Z, albeit with lower affinity. This off-target binding leads to the modulation of unintended signaling pathways.

Q3: Are there any known strategies to reduce the off-target effects of **C14TKL-1**?

A3: Yes, several strategies are being explored to mitigate the off-target effects of **C14TKL-1**. These include the development of a more selective analog (C14TKL-2), dose optimization

studies to find a therapeutic window that minimizes off-target engagement, and the use of combination therapies to reduce the required dose of **C14TKL-1**.

Troubleshooting Guides

Issue 1: High levels of cellular toxicity observed in vitro.

Possible Cause: Off-target inhibition of Kinase Y, which is known to be involved in crucial cellular survival pathways.

Mitigation Strategies:

- **Dose Reduction:** Titrate down the concentration of **C14TKL-1** to a level that maintains on-target efficacy while minimizing toxicity.
- **Selective Analog:** Consider using C14TKL-2, an analog of **C14TKL-1** designed for higher selectivity.
- **Combination Therapy:** Explore combining a lower dose of **C14TKL-1** with an agent that targets a parallel survival pathway, potentially creating a synergistic effect with reduced toxicity.

Quantitative Data Summary:

| Compound | Target Kinase IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Cellular Toxicity (CC50, μ M) in Cell Line A |
|----------|-------------------------|-------------------------------|-------------------------------|--|
| C14TKL-1 | 50 | 500 | 1200 | 5 |
| C14TKL-2 | 75 | 5000 | >10000 | 25 |

Issue 2: Inconsistent results in cell-based assays.

Possible Cause: Variability in the expression levels of the target (Kinase X) and off-target kinases (Kinase Y, Kinase Z) across different cell lines or even different passages of the same cell line.

Troubleshooting Steps:

- **Confirm Target Expression:** Perform western blotting or qPCR to quantify the expression levels of Kinase X, Y, and Z in the cell lines being used.
- **Use a Control Cell Line:** Employ a cell line with known low or absent expression of the off-target kinases as a negative control.
- **Standardize Cell Passages:** Ensure that all experiments are performed with cells within a narrow passage number range to minimize expression variability.

Experimental Protocols

Protocol 1: Kinase Panel Screening Assay

Objective: To determine the selectivity profile of **C14TKL-1** against a panel of kinases.

Methodology:

- A panel of recombinant kinases is prepared in a multi-well plate format.
- **C14TKL-1** is serially diluted and added to the wells containing the kinases.
- A sub-saturating concentration of ATP and a suitable substrate peptide are added to initiate the kinase reaction.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

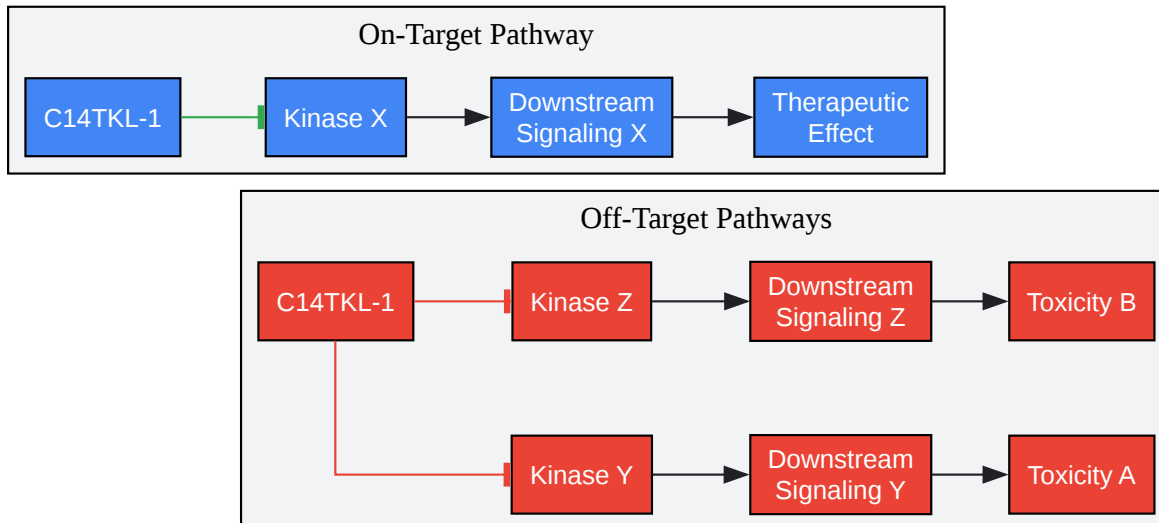
Protocol 2: Cellular Toxicity Assay

Objective: To assess the cytotoxic effects of **C14TKL-1** on a relevant cell line.

Methodology:

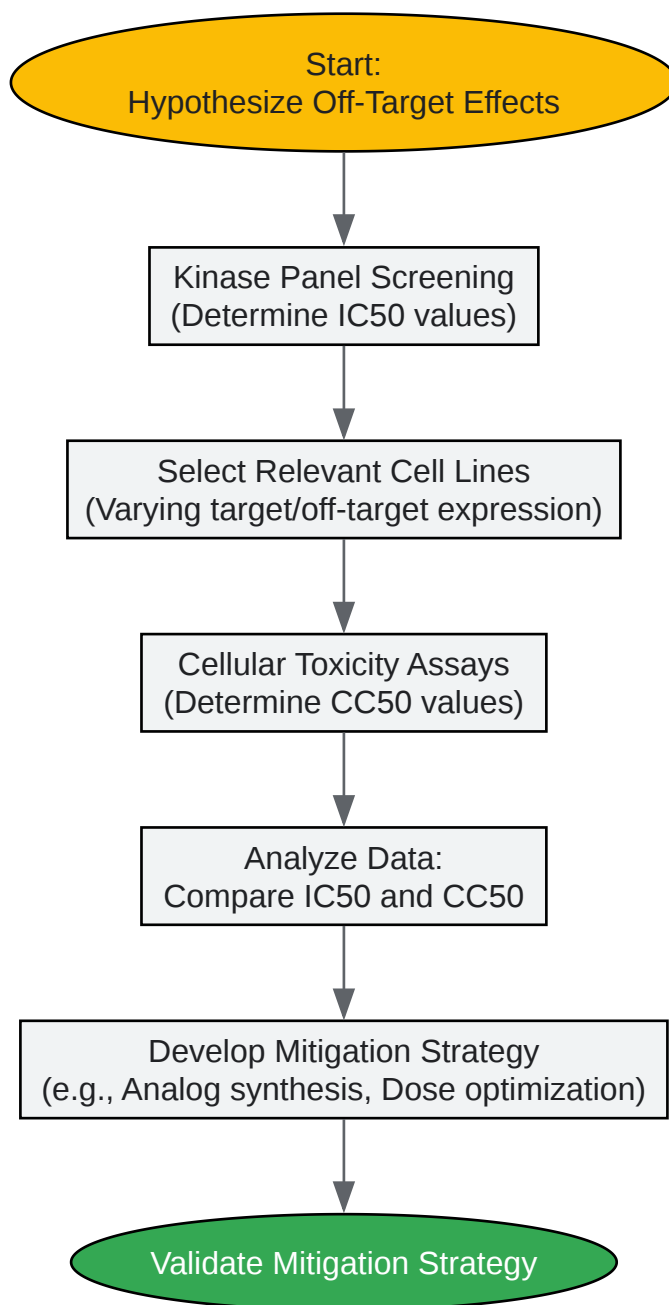
- Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **C14TKL-1** is serially diluted in culture medium and added to the cells.
- A vehicle control (e.g., DMSO) is included.
- The cells are incubated with the compound for a specified duration (e.g., 72 hours).
- Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).
- The CC50 (half-maximal cytotoxic concentration) is determined by plotting cell viability against the log of the compound concentration.

Visualizations



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Caption: On-target and off-target signaling of **C14TKL-1**.



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